molecular formula C9H12N4O3S B14133282 1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine CAS No. 13326-27-7

1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine

Cat. No.: B14133282
CAS No.: 13326-27-7
M. Wt: 256.28 g/mol
InChI Key: SRAGSPNJULICDG-UHFFFAOYSA-N
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Description

Piperanitrozole is a chemical compound belonging to the class of 5-nitrothiazole derivatives. It is known for its potent antiprotozoal activity, particularly against Trichomonas vaginalis and Entamoeba histolytica. Piperanitrozole is used clinically to treat infections caused by these protozoa, including trichomoniasis, amoebic dysentery, and amoebic liver abscess.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperanitrozole can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield Piperanitrozole .

Industrial Production Methods

Industrial production of Piperanitrozole typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Piperanitrozole undergoes various chemical reactions, including:

    Oxidation: Piperanitrozole can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of Piperanitrozole can yield amino derivatives.

    Substitution: Piperanitrozole can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperanitrozole derivatives depending on the nucleophile used.

Scientific Research Applications

Piperanitrozole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antiprotozoal activity and potential use in treating protozoal infections.

    Medicine: Clinically used to treat trichomoniasis, amoebic dysentery, and amoebic liver abscess.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

Piperanitrozole exerts its effects by inhibiting the growth and replication of protozoa. It targets the DNA of the protozoa, causing strand breaks and inhibiting nucleic acid synthesis. This leads to the death of the protozoal cells. The molecular targets include DNA and various enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Piperanitrozole is similar to other 5-nitrothiazole derivatives such as metronidazole and tinidazole. it is unique in its specific activity against Trichomonas vaginalis and Entamoeba histolytica. Unlike metronidazole and tinidazole, Piperanitrozole has a broader spectrum of activity and is effective against a wider range of protozoal infections.

List of Similar Compounds

  • Metronidazole
  • Tinidazole
  • Secnidazole

Piperanitrozole stands out due to its enhanced efficacy and broader spectrum of activity compared to these similar compounds.

Properties

CAS No.

13326-27-7

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3

InChI Key

SRAGSPNJULICDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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